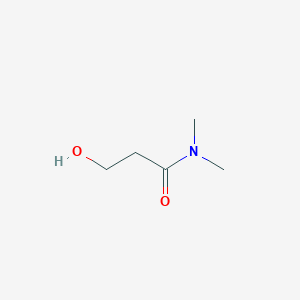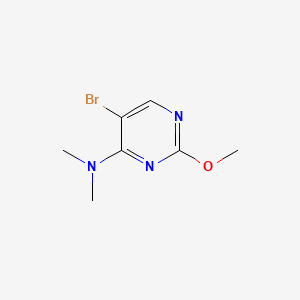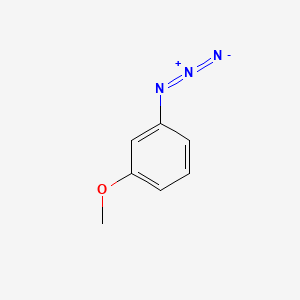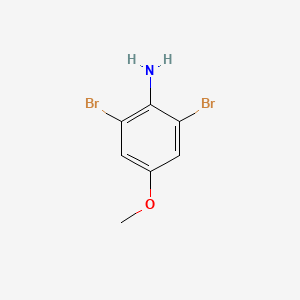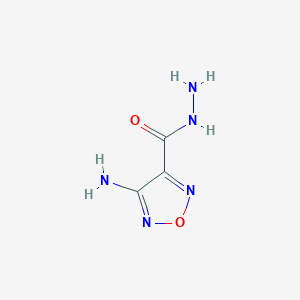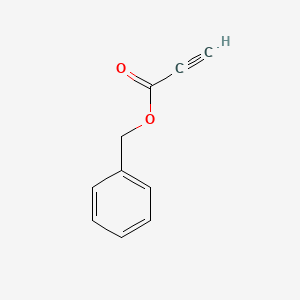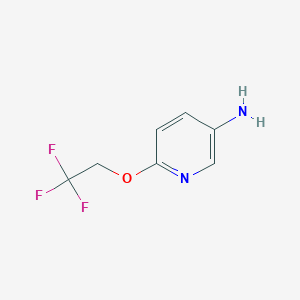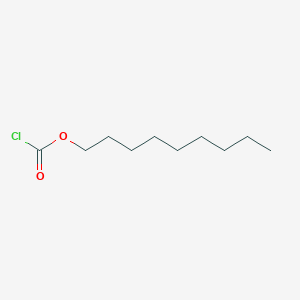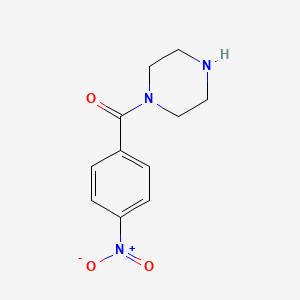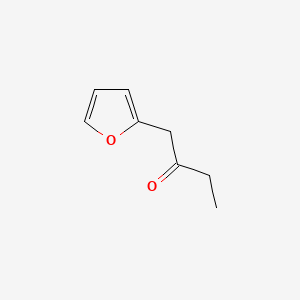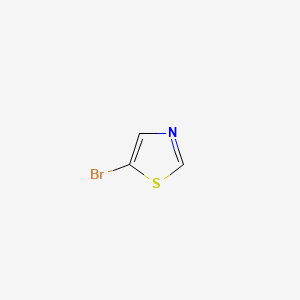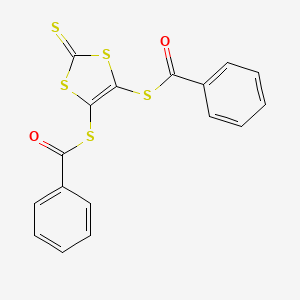
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Overview
Description
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is a chemical compound known for its unique structure and properties It belongs to the class of dithioles, which are sulfur-containing heterocycles
Mechanism of Action
Target of Action
It’s structurally related to 4,4’-thiobisbenzenethiol, which is a useful monomer and intermediate for dyes .
Mode of Action
Studies have shown that it undergoes decomposition on the silver surface to dmit2- ion . This suggests that it may interact with its targets through a similar decomposition process, leading to changes in the target’s structure or function.
Result of Action
Its decomposition on the silver surface suggests that it may induce structural or functional changes in its targets .
Action Environment
Its decomposition on the silver surface suggests that the presence of certain metals may influence its activity .
Biochemical Analysis
Biochemical Properties
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including thiol-containing enzymes, by forming covalent bonds with the thiol groups. This interaction can lead to the inhibition or activation of these enzymes, depending on the specific context. Additionally, this compound has been shown to interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can alter their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of thiol groups in enzymes and proteins, leading to changes in their activity. This compound can also bind to specific biomolecules, altering their conformation and function. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Additionally, this compound has been shown to affect the redox state of cells by interacting with thiol-containing enzymes and proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione typically involves the reaction of dithiolate complexes with benzoyl chloride. One common method includes the use of sodium and ethanol under inert gas protection, followed by the addition of anhydrous tetrahydrofuran (THF) and the target compound in THF . The reaction conditions are carefully controlled to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium catalysis and thiolate formation in situ has been reported to improve yields and reduce the use of malodorous reagents . This method is more environmentally friendly and compliant with industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has several scientific research applications:
Materials Science: It is used in the synthesis of fluorescent dyes and conjugated polymers.
Chemistry: The compound serves as a building block for various organic synthesis reactions.
Biology and Medicine: It is employed in the study of biological systems and potential therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d;4,5-d′]bis[1,3]dithioles: These compounds share a similar core structure and are used in similar applications.
Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics and materials science.
Uniqueness
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione is unique due to its specific functional groups and the resulting chemical properties. Its ability to form stable radicals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPSSPUVUGQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218602 | |
| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68494-08-6 | |
| Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione in material science?
A1: this compound serves as a key starting material for creating novel tetrathiafulvalene (TTF) derivatives . TTF and its derivatives are organic sulfur-containing heterocyclic compounds known for their electron-donating abilities and use in developing molecular conductors and superconductors.
Q2: Can you describe the structure of this compound?
A2: this compound has the molecular formula C17H10O2S5 and a molecular weight of 406.58 g/mol . Structurally, it consists of a 1,3-dithiole-2-thione core, with each of the 4 and 5 positions substituted with a benzoylthio (-S-C(=O)-C6H5) group.
Q3: How is this compound typically characterized?
A3: Researchers commonly employ various spectroscopic techniques to characterize this compound. These include X-ray diffraction analysis to determine crystal structure , FT-Raman spectroscopy for vibrational modes analysis , optical absorption, infrared, and X-ray powder diffraction spectroscopy to identify functional groups and structural characteristics.
Q4: How does this compound contribute to the synthesis of tetrathiafulvalenes?
A4: this compound acts as a precursor in synthesizing both symmetrical and unsymmetrical TTF derivatives . One common synthetic route involves a phosphite coupling reaction, where the benzoylthio groups are removed, and two dithiole rings couple to form the TTF core.
Q5: Are there any studies on the thermal properties of this compound?
A5: Yes, the thermal behavior of this compound has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) techniques . These analyses provide valuable information about its thermal stability and decomposition patterns.
Q6: Can this compound be used to synthesize macrocycles?
A6: Yes, researchers have successfully incorporated the 4,5-dithio-1,3-dithiole-2-thione unit, derived from this compound, into macrocyclic structures . This demonstrates its versatility as a building block for creating more complex molecular architectures with potential applications in supramolecular chemistry and materials science.
Q7: Are there any known interactions of this compound with halogens?
A7: this compound readily forms adducts with diatomic halogens like dibromine (Br2) and diiodine (I2) . These adducts exhibit interesting bonding interactions, including halogen bonding and charge-transfer interactions, making them relevant to the study of intermolecular forces.
Q8: What is the role of this compound in developing magnesium ion sensors?
A8: Interestingly, this compound has been explored as an ionophore in magnesium-selective electrodes . When incorporated into a polyvinyl chloride (PVC) membrane, it exhibits selectivity towards magnesium ions, allowing for their potentiometric detection.
Q9: Can this compound be used to prepare Wittig reagents?
A9: Yes, a phosphonium salt derived from this compound can act as a versatile Wittig reagent . This reagent enables the synthesis of unsymmetrical TTF derivatives and other 1,3-dithiol-2-ylidene derivatives, further expanding the scope of accessible TTF-based materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


